

# Gamma-D-glutamyl-L-tryptophan pharmacological profile

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Golotimod

CAS No.: 229305-39-9

Cat. No.: S548752

Get Quote

## Pharmacological Profile Summary

The table below summarizes the core pharmacological data for **Golotimod**:

| Parameter           | Description                                                                                                     |
|---------------------|-----------------------------------------------------------------------------------------------------------------|
| IUPAC Name          | (2R)-2-amino-4-[[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]carbamoyl]butanoic acid [1]                             |
| Chemical Formula    | C <sub>16</sub> H <sub>19</sub> N <sub>3</sub> O <sub>5</sub> [1]                                               |
| Molecular Weight    | 333.3392 g/mol [1]                                                                                              |
| Modality            | Small Molecule [1]                                                                                              |
| Mechanism of Action | Broad activator of the Toll-like Receptor (TLR) pathway [1]                                                     |
| Key Targets         | TLR2, TLR4, TLR7, TLR9; STAT3 inhibitor [1]                                                                     |
| Primary Effects     | Stimulates T-lymphocyte differentiation, enhances macrophage phagocytosis, boosts IL-2 and IFN-γ production [1] |

| Parameter         | Description                                                  |
|-------------------|--------------------------------------------------------------|
| Regulatory Status | Investigational; not approved in the US or other regions [1] |

## Mechanism of Action and Signaling Pathways

**Golotimod** exerts its effects primarily as a broad-acting modulator of the Toll-like receptor (TLR) pathway, influencing multiple immune targets [1].

## Immunomodulatory Mechanisms

The diagram below illustrates the core immunomodulatory pathway of **Golotimod**:



[Click to download full resolution via product page](#)

**Golotimod** immunomodulatory pathway. Source: Adapted from [1].

## Key Pharmacodynamic Interactions

- **STAT3 Inhibition:** **Golotimod** acts as a signal transducer and activator of transcription 3 (STAT3) inhibitor, potentially disrupting signaling pathways involved in inflammation and cancer [1].
- **Th1 Cytokine Bias:** By preferentially enhancing production of IL-2 and IFN-γ, **Golotimod** promotes a Th1-type immune response, which is crucial for combating intracellular pathogens like *Mycobacterium*

*tuberculosis* [1].

## Preclinical and Clinical Evidence

### Investigational Applications

Based on its immunomodulatory properties, **Golotimod** has been investigated for several therapeutic applications [1]:

- **Tuberculosis:** As an adjunct therapy, showing improved mycobacterial clearance, cavity healing, and reduction of symptoms like fever and cough in clinical studies.
- **Viral Infections:** Including chronic Hepatitis C.
- **Oncology Support:** Investigation for the prevention of chemoradiation-induced oral mucositis.

### Safety and Tolerability

According to available clinical data, Golotimod has demonstrated a favorable safety profile. **No adverse effects were observed in patients participating in clinical trials** [1].

## Synthesis and Production Protocols

The unique structural features of **Golotimod**—containing both D- and L-amino acids connected by a gamma-glutamyl linkage—make its chemical synthesis complex. Enzymatic methods have been developed as efficient alternatives [2].

### Enzymatic Synthesis Using Bacterial GGT

The following diagram outlines the optimized enzymatic production workflow:



[Click to download full resolution via product page](#)

Enzymatic synthesis workflow for **Golotimod**. Source: Adapted from [2].

## Comparative Synthesis Methods

| Method            | Catalyst                                       | Key Conditions                         | Yield                | Key Features                                                                   |
|-------------------|------------------------------------------------|----------------------------------------|----------------------|--------------------------------------------------------------------------------|
| Bacterial GGT [2] | $\gamma$ -Glutamyltranspeptidase               | 50 mM substrates, pH 9-9.5, 37°C, 5 hr | ~66%                 | Specific for D-glutamine configuration; high conversion rate                   |
| L-Glutaminase [3] | L-Glutaminase from <i>B. amyloliquefaciens</i> | pH 10, 37°C, 3 hr, 0.1% enzyme         | ~51% ( $\gamma$ -EW) | Broader substrate specificity; produces mixture of $\gamma$ -glutamyl peptides |

## Research Applications and Future Directions

The distinct mechanism of action of **Golotimod**, targeting multiple TLRs and STAT3 signaling, positions it as a promising candidate for several research and development avenues:

- **Infectious Disease:** Its Th1-biased cytokine profile (elevated IL-2, IFN- $\gamma$ ) is relevant for diseases requiring robust cellular immunity [1].
- **Cancer Immunotherapy:** As a STAT3 inhibitor, it may counteract tumor-induced immunosuppression, potentially enhancing antitumor immune responses [1].
- **Antioxidant Properties:** Related  $\gamma$ -glutamyl-tryptophan peptides have demonstrated free radical scavenging and metal-chelating activities in biochemical assays, suggesting potential applications in mitigating oxidative stress [3].

## Conclusion and Key Takeaways

Gamma-D-glutamyl-L-tryptophan (**Golotimod**/SCV-07) is a synthetically-derived dipeptide with a unique gamma-glutamyl linkage and a multifaceted immunomodulatory profile. Its primary mechanism involves broad modulation of the Toll-like receptor pathway, leading to enhanced Th1 cytokine production and potential STAT3 inhibition. While it has shown promise in investigational studies for tuberculosis and viral infections, it remains an experimental drug requiring further clinical validation. The development of efficient enzymatic synthesis methods provides a viable path for its production for research and potential therapeutic use.

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Golotimod: Uses, Interactions, Mechanism of Action | DrugBank Online [[go.drugbank.com](https://go.drugbank.com)]
2. Development of an efficient enzymatic production of... [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
3. Streamlined Efficient Synthesis and Antioxidant Activity of  $\gamma$  ... [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]

To cite this document: Smolecule. [Gamma-D-glutamyl-L-tryptophan pharmacological profile].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548752#gamma-d-glutamyl-l-tryptophan-pharmacological-profile>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)